5-Nitro-1-propyl-1H-indole
Description
5-Nitro-1-propyl-1H-indole is a nitro-substituted indole derivative characterized by a nitro (-NO₂) group at the 5-position of the indole ring and a propyl chain at the N1 position. The nitro group enhances electron-withdrawing effects, influencing reactivity and stability, while the propyl substituent contributes to lipophilicity and steric bulk, affecting solubility and interaction with biological targets.
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-nitro-1-propylindole |
InChI |
InChI=1S/C11H12N2O2/c1-2-6-12-7-5-9-8-10(13(14)15)3-4-11(9)12/h3-5,7-8H,2,6H2,1H3 |
InChI Key |
OXZPPTMRXPQHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares 5-nitro-1-propyl-1H-indole with structurally related indole derivatives:
Key Observations :
Analysis :
- Lipophilicity : The propyl chain in this compound increases LogP compared to methoxy or nitrovinyl analogs, suggesting stronger membrane affinity but lower solubility.
- Triazole-containing indoles (e.g., ) exhibit dual anticancer and antioxidant roles due to heterocyclic stability.
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